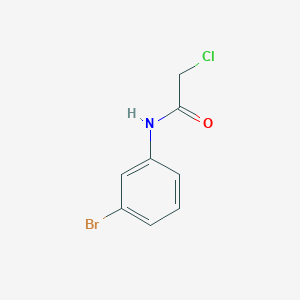

N-(3-bromophenyl)-2-chloroacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-bromophenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMANMCCQZCARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398335 | |

| Record name | N-(3-bromophenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2564-03-6 | |

| Record name | N-(3-bromophenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Bromophenyl)-2-chloroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(3-bromophenyl)-2-chloroacetamide: A Technical Guide for Advanced Synthesis and Application

Executive Summary

N-(3-bromophenyl)-2-chloroacetamide has emerged as a molecule of significant interest within the realms of medicinal chemistry and materials science. As a member of the versatile N-substituted chloroacetamide class, its unique structural features—specifically the electrophilic chloroacetamide "warhead" and the substituted phenyl ring—render it a highly valuable intermediate for the synthesis of complex heterocyclic systems and a promising candidate in the development of novel therapeutic agents. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, mechanistic insights into its reactivity, and a review of its current and potential applications, with a focus on antimicrobial and anticancer research.

Core Compound Identification and Properties

This compound is a halogenated aromatic amide. Its identity and key physicochemical properties are crucial for its application in experimental design and are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2564-03-6 | [1][2][3] |

| IUPAC Name | This compound | [1][4] |

| Molecular Formula | C₈H₇BrClNO | [3][4] |

| Molecular Weight | 248.51 g/mol | [1] |

| Appearance | Solid (White to Light Grey Powder) | [1] |

| Polar Surface Area | 29.1 Ų | [3][4] |

| XLogP3 | 2.9 | [4] |

| Storage Conditions | 2-8°C, Inert Atmosphere | [1] |

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is most effectively achieved via the chloroacetylation of 3-bromoaniline. This reaction is a cornerstone of amide synthesis and relies on the nucleophilic attack of the amine on the electrophilic carbonyl carbon of an acyl chloride.

Causality of Reagent Selection

-

3-Bromoaniline: The primary amine serves as the nucleophile and provides the core phenyl ring structure.

-

2-Chloroacetyl chloride: This is the electrophilic acylating agent. The presence of the alpha-chlorine atom is critical, as it provides a reactive site for subsequent nucleophilic substitution reactions, making the final product a valuable synthetic intermediate.[5]

-

Triethylamine (or other non-nucleophilic base): This is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Scavenging the HCl prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

-

Dichloromethane (DCM): An inert, aprotic solvent is chosen to dissolve the reactants without participating in the reaction. Its low boiling point facilitates easy removal during workup.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (1.2 eq) dropwise while stirring.

-

Acylation: In a separate flask, prepare a solution of 2-chloroacetyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine mixture. Rationale: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup:

-

Dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (to remove excess triethylamine) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white solid.

Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques. As reported in the literature, these include:

-

Melting Point: To confirm purity.

-

FTIR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H stretch, C=O stretch).

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the molecule.[6]

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of this compound is primarily dictated by the reactivity of the C-Cl bond. This bond is susceptible to nucleophilic substitution, making the compound an excellent alkylating agent.[5]

The general reactivity can be described as: R-Nu + Cl-CH₂-C(=O)NH-Ar → R-Nu-CH₂-C(=O)NH-Ar + Cl⁻ (where Nu = Nucleophile, Ar = 3-bromophenyl)

This reactivity allows for the facile introduction of the acetamide moiety onto various scaffolds. It is a key building block for constructing more complex molecules, particularly nitrogen- and sulfur-containing heterocycles, which are prevalent in pharmacologically active compounds.[5]

Caption: Role as a versatile intermediate in nucleophilic substitution reactions.

Applications in Research and Drug Development

The chloroacetamide functional group is recognized as a "warhead" in targeted covalent inhibitors and a key pharmacophore in various bioactive molecules.

Antimicrobial Activity

This compound has been synthesized and evaluated for its antimicrobial properties. Studies have shown it to be particularly effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), and the pathogenic yeast Candida albicans. Its efficacy is attributed to its high lipophilicity, a property enhanced by the bromo-substituent, which facilitates its passage through the phospholipid bilayer of microbial cell membranes to reach intracellular targets.[4]

Anticancer Potential

The broader class of substituted chloroacetamides is under active investigation for its potential to inhibit cancer stem cells (CSCs).[7] CSCs are a subpopulation of tumor cells believed to be responsible for chemoresistance and metastasis. Compounds that can selectively target and eliminate CSCs represent a promising frontier in oncology. The alkylating nature of the chloroacetamide moiety allows it to form covalent bonds with biological macromolecules, potentially disrupting critical pathways necessary for CSC self-renewal and survival.

Safety, Handling, and Storage

Due to its biological activity and chemical reactivity, this compound must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation. There is a risk of serious eye damage.[4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of the solid or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Ensure adequate ventilation at all times.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than a simple chemical; it is a versatile platform for innovation in drug discovery and materials science. Its straightforward synthesis, combined with the predictable reactivity of its chloroacetamide group, makes it an invaluable tool for researchers. Its demonstrated antimicrobial activity and the potential of the broader compound class in targeting cancer stem cells underscore its importance. As research continues, this compound is poised to remain a key building block in the development of next-generation therapeutics and functional materials.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Bromophenyl)-2-chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-Chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Sciencemadness Wiki. (2020). Chloroacetamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

-

Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3379-3403. Available from: [Link]

-

Kumar, A., et al. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research, 81(3), 356-365. Available from: [Link]

Sources

- 1. This compound | 2564-03-6 [sigmaaldrich.com]

- 2. This compound | 2564-03-6 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C8H7BrClNO | CID 3975522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(4-Bromophenyl)-2-chloroacetamide | C8H7BrClNO | CID 17374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(3-Chlorophenyl)acetamide | C8H8ClNO | CID 11493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chloroacetamide - Sciencemadness Wiki [sciencemadness.org]

An In-Depth Technical Guide to the Physicochemical Properties of N-(3-bromophenyl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-bromophenyl)-2-chloroacetamide is a halogenated aromatic amide that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and material science. Its structural motifs, featuring a brominated phenyl ring and a reactive chloroacetamide group, suggest potential applications as an intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. The physicochemical properties of this compound are fundamental to its handling, reactivity, and potential biological activity. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, complete with experimental data where available, and detailed protocols for its characterization.

Chemical Identity and Molecular Structure

This compound is identified by the following key descriptors:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 2564-03-6[1] |

| Molecular Formula | C₈H₇BrClNO[1] |

| Molecular Weight | 248.50 g/mol [1] |

| Canonical SMILES | C1=CC(=CC(=C1)Br)NC(=O)CCl[1] |

| InChI Key | IVMANMCCQZCARP-UHFFFAOYSA-N[1] |

The molecular structure consists of a benzene ring substituted with a bromine atom at the meta position and an acetamide group. The acetamide nitrogen is further substituted with a chloroacetyl group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, other values are based on high-quality computational predictions.

| Property | Value | Source |

| Melting Point | No experimental data available. Estimated to be in the range of 90-110 °C. | Estimation based on isomers |

| Boiling Point | No experimental data available. | |

| Aqueous Solubility | Predicted to be low. | Inferred from high LogP |

| LogP (Octanol-Water Partition Coefficient) | XLogP3 = 2.9 | PubChem (Computed)[1] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | PubChem (Computed)[1] |

Melting Point

Lipophilicity (LogP)

The partition coefficient (LogP) is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The computationally predicted XLogP3 value for this compound is 2.9[1]. This positive value indicates a significant lipophilic character, suggesting that the compound will preferentially partition into nonpolar environments over aqueous ones. This is consistent with a study on a series of N-(substituted phenyl)-2-chloroacetamides, which found that the halogenated derivatives, including the 3-bromo analog, were among the most active in their assays due to high lipophilicity[2].

Aqueous Solubility

Direct experimental data for the aqueous solubility of this compound is not available. However, its high LogP value strongly suggests that it has low solubility in water. Generally, compounds with a LogP greater than 1 are considered to have decreasing aqueous solubility.

Chemical Stability

While specific stability studies on this compound are not extensively reported, the presence of the chloroacetamide moiety suggests potential reactivity. The carbon-chlorine bond is susceptible to nucleophilic substitution, and the amide bond can undergo hydrolysis under acidic or basic conditions. For drug development purposes, a thorough stability analysis under various stress conditions (e.g., pH, temperature, light) would be necessary.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data have been reported for this compound (referred to as SP12 in the cited study)[2].

¹H NMR (CDCl₃):

-

δ 10.489 (1H, s, N-H): The singlet corresponding to the amide proton. Its chemical shift is indicative of its acidic nature and participation in hydrogen bonding.

-

δ 7.962 (1H, s, Ar-H): A singlet for the aromatic proton at the 2-position of the phenyl ring.

-

δ 7.470–7.571 (1H, m, Ar-H): A multiplet corresponding to one of the aromatic protons.

-

δ 7.285–7.358 (2H, m, Ar-H): A multiplet for the remaining two aromatic protons.

-

δ 4.286 (2H, s, Cl-CH₂): A singlet for the two protons of the chloromethyl group.

¹³C NMR (CDCl₃):

-

δ 165.243 (C=O): The carbonyl carbon of the amide group.

-

δ 140.262 (C₁): The aromatic carbon attached to the nitrogen atom.

-

δ 131.067 (C₃): The aromatic carbon attached to the bromine atom.

-

δ 126.697 (C₄): An aromatic carbon.

-

δ 121.927 (C₆): An aromatic carbon.

-

δ 121.836 (C₅): An aromatic carbon.

-

δ 118.376 (C₂): An aromatic carbon.

-

δ 43.688 (Cl-CH₂): The carbon of the chloromethyl group.

Infrared (IR) Spectroscopy

While a specific experimental FT-IR spectrum for this compound is not provided in the readily available literature, the expected characteristic absorption bands can be predicted based on its functional groups. These would include:

-

N-H stretching: around 3300 cm⁻¹

-

C=O stretching (Amide I band): around 1660-1680 cm⁻¹

-

N-H bending (Amide II band): around 1550 cm⁻¹

-

C-N stretching: around 1250 cm⁻¹

-

C-Cl stretching: around 700-800 cm⁻¹

-

Aromatic C-H and C=C stretching: in their characteristic regions.

Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not explicitly available. However, the expected molecular ion peak ([M]⁺) would appear at m/z 247 and 249 in an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The presence of chlorine (³⁵Cl and ³⁷Cl) would also contribute to the isotopic pattern. Fragmentation would likely involve the loss of the chloroacetyl group and other characteristic cleavages of the amide bond and aromatic ring.

Synthesis

This compound can be synthesized via the acylation of 3-bromoaniline with chloroacetyl chloride. A general procedure is as follows:

-

Dissolve 3-bromoaniline in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a base (e.g., triethylamine, pyridine) to act as a scavenger for the HCl byproduct.

-

Cool the reaction mixture in an ice bath.

-

Add chloroacetyl chloride dropwise with stirring.

-

Allow the reaction to proceed to completion, often by warming to room temperature and stirring for several hours.

-

Work up the reaction mixture, which typically involves washing with dilute acid and brine, drying the organic layer, and removing the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

A similar procedure has been reported to yield the title compound in high yield[3].

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols should be employed for the determination of key physicochemical properties.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

This protocol is based on the well-established shake-flask method, which is considered the gold standard for LogP determination.

Caption: Workflow for LogP determination using the shake-flask method.

Determination of Aqueous Solubility by the Flask Method (OECD 105)

This method is suitable for compounds with solubilities above 10⁻² g/L.

Caption: Workflow for aqueous solubility determination by the flask method.

Chemical Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods, as outlined in the ICH guidelines.

Caption: Workflow for a forced degradation study to assess chemical stability.

Conclusion

This compound is a molecule with a notable lipophilic character, as indicated by its computed LogP value. While comprehensive experimental data on all its physicochemical properties are not yet available in the public domain, this guide provides a solid foundation based on existing data, theoretical predictions, and established analytical methodologies. For researchers and drug development professionals, the protocols outlined herein offer a systematic approach to fully characterize this compound and similar molecules, which is a critical step in unlocking their full potential in various scientific applications.

References

-

PubChem. This compound. [Link]

-

Glamočlija, J., et al. (2022). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za farmaciju, 72(2), 119-137. [Link]

Sources

- 1. This compound | C8H7BrClNO | CID 3975522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

N-(3-bromophenyl)-2-chloroacetamide structure and synthesis

An In-depth Technical Guide to N-(3-bromophenyl)-2-chloroacetamide: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, a detailed, field-proven synthetic protocol, and its established biological activities.

Compound Profile and Significance

This compound is a halogenated acetamide derivative. The presence of both a bromo- and a chloro-substituent makes it a versatile intermediate for further chemical modifications. The core structure, an N-substituted chloroacetamide, is a well-recognized pharmacophore known for a range of biological activities, including antimicrobial and antitumor properties.[1] The reactivity of the chloroacetyl group allows for facile nucleophilic substitution, making it a valuable building block in the synthesis of more complex molecules.[2]

Recent studies have highlighted the potential of this compound as a promising antimicrobial agent, particularly against Gram-positive bacteria and pathogenic yeasts.[1] Its high lipophilicity, enhanced by the halogenated phenyl ring, is believed to facilitate its passage through the phospholipid bilayer of cell membranes.[1] Furthermore, the broader class of chloroacetamide derivatives has been investigated for their potential as cancer stem cell (CSC) inhibitors, opening another avenue for therapeutic research.[3]

Chemical Structure

The molecule consists of a 3-bromophenyl group linked via an amide bond to a chloroacetyl moiety.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key identifiers and properties for this compound is provided below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 2564-03-6 | [4][5][6] |

| Molecular Formula | C₈H₇BrClNO | [4][7] |

| Molecular Weight | 248.51 g/mol | [4] |

| Canonical SMILES | C1=CC(=CC(=C1)Br)NC(=O)CCl | [4] |

| InChI Key | IVMANMCCQZCARP-UHFFFAOYSA-N | [4][6] |

| Physical Form | Solid | [6] |

| Purity (Typical) | ≥97% | [6] |

| Storage Temperature | 2-8°C, under inert atmosphere | [6] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the acylation of 3-bromoaniline with chloroacetyl chloride.[7][8] This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism and Rationale

The nitrogen atom of the amino group in 3-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The initial tetrahedral intermediate collapses, expelling a chloride ion and forming a protonated amide. A base, typically a tertiary amine like triethylamine (TEA) or a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is crucial.[9][10] Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

The reaction is typically performed at a low temperature (0 °C) initially to control the highly exothermic nature of the acylation, minimizing the formation of side products.

Caption: General synthesis scheme for this compound.

Experimental Protocol: Synthesis and Purification

This protocol is adapted from established procedures for the synthesis of analogous N-aryl chloroacetamides.[9][10]

Materials and Reagents

-

3-Bromoaniline (1.0 eq)

-

Chloroacetyl chloride (1.0 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1N Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Recrystallization solvent (e.g., Ethanol, or a Hexane/Ethyl Acetate mixture)[11][12]

Synthesis Workflow

Caption: Step-by-step experimental workflow for synthesis and purification.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the initial exotherm.

-

Addition of Acylating Agent: Add chloroacetyl chloride (1.0 eq) dropwise to the stirred solution over 15-20 minutes. Ensure the temperature does not rise significantly during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 3 to 16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Workup - Acid Wash: Dilute the reaction mixture with additional dichloromethane. Transfer the mixture to a separatory funnel and wash with 1N HCl (2 x volume of organic layer). This step removes unreacted aniline and the triethylamine hydrochloride salt.

-

Workup - Base Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Workup - Brine Wash: Finally, wash the organic layer with brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

-

Purification by Recrystallization:

-

Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol).[13]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.[13]

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cooling in an ice bath can maximize the yield.[12]

-

Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

-

Dry the crystals under vacuum to obtain the pure this compound.

-

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a singlet for the methylene protons (Cl-CH₂) around δ 4.2-4.3 ppm, a singlet for the amide proton (N-H) around δ 8.2-10.5 ppm (can be broad), and a complex multiplet pattern for the four aromatic protons in the typical aromatic region (δ 7.2-7.9 ppm).[1][7]

-

¹³C NMR (CDCl₃): The carbon NMR spectrum should display a signal for the methylene carbon (Cl-CH₂) around δ 43.7 ppm, a carbonyl carbon (C=O) signal around δ 165.2 ppm, and six distinct signals for the aromatic carbons.[1]

-

Mass Spectrometry (MS): The mass spectrum will show characteristic isotopic patterns for the presence of bromine (M, M+2 in ~1:1 ratio) and chlorine (M, M+2 in ~3:1 ratio).

-

Melting Point: The purified compound should have a sharp melting point, which can be compared to literature values.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[4]

-

Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Avoid inhalation of dust and contact with skin and eyes.[15]

-

In case of contact, wash the affected area immediately with plenty of water.[14]

-

Store the compound in a tightly closed container in a cool, dry place.[6]

-

Conclusion and Outlook

This compound is a valuable synthetic intermediate with demonstrated biological potential. The synthetic protocol described herein is robust, high-yielding, and relies on standard laboratory techniques, making the compound readily accessible for further research. Its utility as a building block for novel pharmaceuticals, particularly in the development of new antimicrobial and anticancer agents, warrants continued investigation by the scientific community.[1][3] The dual-halogenated structure provides two distinct reactive sites for diversification, making it an attractive scaffold for combinatorial chemistry and drug discovery programs.

References

-

Klančnik, M., et al. (2022). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 73(3), 200-211. [Link]

-

PubChem (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite (n.d.). This compound (C8H7BrClNO). Université du Luxembourg. Retrieved from [Link]

-

ResearchGate (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

-

Patel, S. K., et al. (2014). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 6(5), 2911-2917. [Link]

-

Global Substance Registration System (n.d.). N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE. Retrieved from [Link]

-

Eurofins (n.d.). Safety Data Sheet for 2-Chloroacetamide. Retrieved from [Link]

-

PubChem (n.d.). N-(4-Bromophenyl)-2-chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem (n.d.). N-(3-Chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3348-3371. [Link]

-

International Journal of Pharma Sciences and Research (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. IJPSR, 3(1). [Link]

-

University of Rochester (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

-

SpectraBase (n.d.). Acetamide, N-(4-bromo-2-chlorophenyl)-. Wiley. Retrieved from [Link]

-

Sciencemadness Wiki (2020). Chloroacetamide. Retrieved from [Link]

-

SlideShare (n.d.). Recrystallization of Salicylic acid. Retrieved from [Link]

-

Singh, S., et al. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research, 81(3), 356-365. [Link]

-

Reddit (2024). Recrystallization Issues. r/Chempros. Retrieved from [Link]

Sources

- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C8H7BrClNO | CID 3975522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound | 2564-03-6 [sigmaaldrich.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bt1.qu.edu.iq [bt1.qu.edu.iq]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

biological activity of N-(3-bromophenyl)-2-chloroacetamide derivatives

An In-Depth Technical Guide to the Biological Activity of N-(3-bromophenyl)-2-chloroacetamide Derivatives

Foreword

As a Senior Application Scientist, my experience is rooted in the intersection of chemical synthesis and biological validation. The journey of a molecule from a laboratory flask to a potential therapeutic candidate is one of rigorous testing and mechanistic understanding. This guide is crafted for fellow researchers, scientists, and drug development professionals to provide a comprehensive overview of the biological landscape of this compound and its derivatives. We will move beyond mere data reporting to explore the causality behind experimental observations and the structural nuances that dictate biological activity. This document is designed to be a self-validating resource, grounded in authoritative literature, to support and inspire further investigation into this promising class of compounds.

Introduction: The Chloroacetamide Scaffold

Chloroacetamide derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry and agrochemistry.[1][2] Their biological activity is largely attributed to the reactive α-chloro-substituted acetamide moiety, which can engage in nucleophilic substitution reactions, and the N-aryl group, which can be modified to fine-tune physicochemical properties like lipophilicity and electronic character.[3] This structural combination has led to the discovery of compounds with a wide spectrum of activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1][2][4]

The specific focus of this guide, this compound, incorporates a bromine atom at the meta-position of the phenyl ring. This halogenation is not a trivial modification; it significantly impacts the molecule's lipophilicity and electronic density, which, as we will explore, are critical determinants of its biological function.[1][2]

Synthesis of N-(Aryl)-2-chloroacetamide Derivatives

The synthesis of N-(aryl)-2-chloroacetamides is typically a straightforward and efficient process involving the chloroacetylation of a corresponding aniline derivative. The reactivity of the primary amine on the aniline with the highly electrophilic carbonyl carbon of chloroacetyl chloride drives the reaction.

Experimental Protocol: General Synthesis

-

Reactant Preparation: Dissolve 3-bromoaniline (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or acetic acid, in a round-bottom flask equipped with a magnetic stirrer.[5] Place the flask in an ice bath to maintain a temperature of 0-5°C.

-

Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. The dropwise addition is crucial to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0-5°C for 30 minutes and then at room temperature for an additional 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product. The solid is collected by vacuum filtration, washed with cold water to remove any water-soluble impurities, and then dried.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product with high purity.

-

Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[1][5]

Caption: General workflow for the synthesis of this compound.

Antimicrobial Activity

One of the most extensively studied biological activities of halogenated N-phenyl-2-chloroacetamides is their antimicrobial effect. The presence and position of the halogen substituent on the phenyl ring are critical for potency.

Antibacterial Activity

Studies have consistently shown that derivatives like this compound are effective against Gram-positive bacteria, including resilient strains like Methicillin-resistant Staphylococcus aureus (MRSA), but are notably less effective against Gram-negative bacteria such as Escherichia coli.[1][2]

Mechanism of Action: The primary driver for this activity is believed to be the molecule's high lipophilicity. The bromo-phenyl group enhances the compound's ability to permeate the lipid-rich cell membranes of bacteria.[1][2] While membrane disruption is a likely consequence, some evidence suggests that once inside the cell, these compounds may interfere with essential cellular processes by targeting enzymes like DNA gyrase and Topoisomerase II, which are vital for bacterial replication and transcription.[6] The reduced efficacy against Gram-negative bacteria is likely due to the protective outer membrane, which presents a formidable barrier to lipophilic compounds.

Caption: Proposed antibacterial mechanism of action.

Quantitative Data: Antibacterial Activity

| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| This compound | S. aureus | 125 | 250 | [1][2] |

| This compound | MRSA | 125 | 250 | [1][2] |

| This compound | E. coli | 500 | >500 | [1][2] |

| N-(4-bromophenyl)-2-chloroacetamide | S. aureus | 62.5 | 125 | [1][2] |

| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | 62.5 | 125 | [1][2] |

| Rifampicin (Control) | S. aureus | <3.125 | <3.125 | [2] |

Note: Data is aggregated from cited literature; slight variations may exist between studies.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., this compound) in Dimethyl Sulfoxide (DMSO) at a concentration of 4000 µg/mL.[2]

-

Serial Dilutions: In a 96-well microtiter plate, perform twofold serial dilutions of the compound stock solution with an appropriate broth medium (e.g., Luria-Bertani for bacteria). This creates a concentration gradient typically ranging from 4000 µg/mL down to 32 µg/mL.[2]

-

Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (~1 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

-

Controls: Include a negative control (broth only), a positive control (broth + inoculum), and a drug control (broth + inoculum + standard antibiotic like Rifampicin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. A growth indicator like Resazurin can be added to aid visualization.[2]

Antifungal Activity

This compound and its isomers also exhibit moderate to potent activity against pathogenic fungi, including yeasts like Candida albicans and various dermatophytes.[1][7] The N-(4-bromophenyl) isomer, in particular, has shown significant efficacy against multi-drug resistant Fusarium species.[8]

Mechanism of Action: Unlike many common antifungal agents that target ergosterol synthesis, evidence suggests that chloroacetamide derivatives may act on other targets within the fungal cell membrane or cell wall.[7][9] This alternative mechanism is advantageous as it may be effective against strains resistant to conventional ergosterol-inhibiting drugs. The high lipophilicity, as with bacteria, is crucial for reaching these targets.[8]

Quantitative Data: Antifungal Activity

| Compound | Target Organism | MIC (µg/mL) | Reference |

| This compound | C. albicans | 250 | [1][2] |

| N-(4-bromophenyl)-2-chloroacetamide | C. albicans | 25-50 | [7][9] |

| N-(4-bromophenyl)-2-chloroacetamide | Dermatophytes | 3.12-50 | [7][9] |

| N-(4-bromophenyl)-2-chloroacetamide | Fusarium spp. | 12.5-50 | [8] |

| Nystatin (Control) | C. albicans | <7.81 | [2] |

Anticancer Potential and Structure-Activity Relationship (SAR)

While direct, extensive studies on the anticancer activity of this compound are not as prevalent as antimicrobial research, the broader class of phenylacetamide and bromophenyl-containing molecules shows significant promise.[10][11][12]

Structure-Activity Relationship Insights: The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring.

-

Role of Halogenation: The presence of a halogen, such as bromine, is a recurring feature in active compounds. It enhances lipophilicity, facilitating membrane transport, a critical first step for any biological activity.[1][8]

-

Positional Importance: The position of the substituent matters. For antimicrobial activity, para-substituted halogenated compounds (e.g., N-(4-bromophenyl)-2-chloroacetamide) often show slightly higher potency than meta-substituted ones.[1]

-

Electronic Effects: For related heterocyclic compounds, studies have found that potent activity is often associated with electron-withdrawing groups (EWGs) in the meta-position.[13] Bromine is an EWG, suggesting the 3-bromo substitution is electronically favorable for potential interactions with biological targets. This same study noted that meta-substituents less capable of acting as hydrogen bond acceptors (like -CF₃ or -SF₅) were highly potent, a category that -Br also fits into.[13]

Caption: Key structure-activity relationship (SAR) features for biological activity.

Protocol: In Vitro Cytotoxicity (MTS Assay)

-

Cell Culture: Seed cancer cells (e.g., PC3 prostate cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[12]

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug like Imatinib).[11]

-

Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTS Reagent: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable, metabolically active cells.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

This compound is a synthetically accessible molecule with demonstrated biological activities, most notably as an antibacterial and antifungal agent. Its efficacy is strongly linked to its structure, where the bromo-phenyl moiety confers high lipophilicity, enabling membrane permeation, and provides favorable electronic properties.

While its antimicrobial profile is promising, particularly against Gram-positive pathogens, future research should focus on elucidating its precise intracellular mechanisms of action. For its anticancer potential, direct evaluation against a broad panel of cancer cell lines is warranted to validate the hypotheses drawn from related structures. Further derivatization, perhaps by replacing the reactive chloro-group with other functionalities, could lead to compounds with improved selectivity, lower toxicity, and enhanced potency, paving the way for new therapeutic leads.

References

-

Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 34-45. [Link]

-

Bogdanović, A., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arh Hig Rada Toksikol, 72, 34-45. [Link]

-

Machado, M., et al. (2019). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Mycoses, 62(9), 838-845. [Link]

-

Rossato, L., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Journal of Medical Microbiology, 71(6). [Link]

-

Anum, A., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. ResearchGate. [Link]

-

Machado, M., et al. (2019). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Request PDF on ResearchGate. [Link]

-

Wu, Y-W., et al. (2020). Synthesis and Antibacterial Activities of 2-amino-N-(p-Chlorophenyl) acetamide derivatives. IRE Journals, 3(12). [Link]

-

Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1). [Link]

-

Keyl, S., et al. (2019). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 5(11), 1846-1856. [Link]

-

Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]

-

Jevrić, L., et al. (2025). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. MDPI. [Link]

-

Yusufov, M.S., et al. (2021). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. Central Asian Journal of Medical and Natural Sciences. [Link]

-

Sharma, P., et al. (2020). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3975522, this compound. [Link]

-

Esteves, C.I.C., et al. (2023). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. MDPI. [Link]

-

Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3071-3081. [Link]

-

Kaur, H., et al. (2022). Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. MDPI. [Link]

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

-

Abdel-Latif, E., et al. (2022). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

-

Abdel-Latif, E., et al. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

-

Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands. [Link]

-

Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. [Link]

-

Atrushi, D.S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2). [Link]

Sources

- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. researchgate.net [researchgate.net]

- 4. archivepp.com [archivepp.com]

- 5. repo.journalnx.com [repo.journalnx.com]

- 6. researchgate.net [researchgate.net]

- 7. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. brieflands.com [brieflands.com]

- 12. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Medicinal Chemistry Applications of N-(3-bromophenyl)-2-chloroacetamide: A Versatile Scaffold for Covalent Drug Discovery

Executive Summary

N-(3-bromophenyl)-2-chloroacetamide is a synthetically accessible small molecule poised for significant application in modern medicinal chemistry. While not a therapeutic agent in its own right, its true value lies in its dual-functionality. It possesses a reactive chloroacetamide "warhead" capable of forming covalent bonds with nucleophilic amino acid residues in proteins, and a "scaffold" featuring a synthetically tractable bromine handle on a phenyl ring. This guide elucidates the strategic application of this compound, positioning it as a powerful tool for the discovery of targeted covalent inhibitors (TCIs) and as a foundational fragment in fragment-based drug discovery (FBDD) campaigns. We will explore the underlying chemical principles, provide actionable experimental protocols, and outline a strategic vision for leveraging this molecule to tackle challenging drug targets, including those previously considered "undruggable."

Introduction: The Dual-Functionality Paradigm

The pharmaceutical industry has historically shown caution towards covalent drugs due to concerns about off-target reactivity and potential immunogenicity.[1] However, the clinical success of targeted covalent inhibitors like Ibrutinib and Osimertinib has led to a renaissance in this area, highlighting the profound advantages of covalent binding, such as enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[2][3]

This compound embodies two key strategic elements for modern drug discovery:

-

The Electrophilic Warhead: The α-chloroacetamide moiety is a moderately reactive electrophile. This "warhead" is capable of undergoing a nucleophilic substitution (SN2) reaction, primarily with the thiol side chain of cysteine residues within protein binding pockets.[4][5] This targeted reactivity is the cornerstone of its potential as a covalent inhibitor.

-

The Versatile Scaffold: The 3-bromophenyl group serves as a rigid scaffold for initial non-covalent interactions and, critically, as a vector for synthetic elaboration. The bromine atom is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the systematic optimization of fragment hits into potent and selective lead compounds.

This guide will deconstruct these functionalities and provide a framework for their practical application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇BrClNO | PubChem[6] |

| Molecular Weight | 248.51 g/mol | PubChem[6] |

| XLogP3 | 2.9 | PubChem[6] |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 2564-03-6 | PubChem[6] |

The Chloroacetamide Warhead: A Tool for Covalent Targeting

The primary mechanism of action for the chloroacetamide moiety involves the irreversible S-alkylation of a cysteine residue within a protein's binding site.[4] The process is a two-step mechanism: first, the molecule reversibly binds to the target protein through non-covalent interactions, and second, the correctly positioned electrophilic warhead reacts with the nucleophilic cysteine thiol to form a stable covalent bond.[7][8]

Rationale for Targeting Cysteine

Cysteine is a relatively rare amino acid, and its thiol side chain has a lower pKa than other nucleophilic residues like lysine, making it more likely to exist as the more reactive thiolate anion at physiological pH. This inherent reactivity and relative scarcity make it an ideal target for achieving selectivity, minimizing off-target modifications.[2][9]

Advantages and Considerations

-

Advantages: Covalent inhibition can lead to high potency and a sustained pharmacodynamic effect that outlasts the pharmacokinetic profile of the drug.[10] This can translate to less frequent dosing and improved patient compliance.

-

Considerations: The reactivity of the chloroacetamide warhead must be carefully tuned. A highly reactive electrophile may bind indiscriminately to off-target proteins, leading to toxicity.[5] Therefore, the reactivity should be moderate, such that the covalent bond formation is driven by the initial non-covalent binding affinity and the proximity of the warhead to the target nucleophile.[4]

Caption: Workflow for Covalent Inhibitor Discovery.

Application in Covalent Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying starting points for drug development, particularly for challenging targets.[11] It involves screening libraries of low molecular weight compounds ("fragments") to identify weak but efficient binders, which are then optimized into more potent leads.[3][11]

This compound is an ideal candidate for a covalent FBDD approach.[12] Its small size adheres to the principles of FBDD, while the chloroacetamide warhead provides a mechanism to "trap" and identify even low-affinity interactions through the formation of a covalent bond.[3] This approach can uncover cryptic or allosteric binding pockets that might be missed by traditional screening methods.[3]

Experimental Protocol: Intact Protein Mass Spectrometry Screening

This protocol outlines a primary screen to identify covalent modification of a target protein by this compound.

Objective: To detect the formation of a covalent adduct between the target protein and the fragment.

Materials:

-

Purified target protein (e.g., >95% purity) in a suitable buffer (e.g., HEPES or PBS, pH 7.4).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Liquid chromatography-mass spectrometry (LC-MS) system capable of intact protein analysis (e.g., Q-TOF or Orbitrap).

-

Desalting column suitable for proteins.

Methodology:

-

Sample Preparation:

-

In a microcentrifuge tube, combine the target protein (final concentration 1-5 µM) with this compound (final concentration 10-100 µM).

-

Prepare a control sample containing the protein and an equivalent volume of DMSO.

-

Incubate the reactions at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours).

-

-

Reaction Quenching (Optional):

-

The reaction can be quenched by adding a reducing agent like DTT or by rapid desalting.

-

-

LC-MS Analysis:

-

Inject the incubated samples onto the LC-MS system.

-

Perform online desalting to remove non-volatile salts.

-

Elute the protein into the mass spectrometer.

-

Acquire the mass spectrum over a mass range appropriate for the target protein.

-

-

Data Analysis:

-

Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.

-

Compare the mass of the protein from the compound-treated sample to the DMSO control.

-

A mass increase corresponding to the molecular weight of the fragment minus HCl (248.51 - 36.46 = 212.05 Da) indicates a successful covalent binding event.

-

Synthetic Elaboration: The Bromine Handle as a Gateway to Potency

Once this compound is identified as a hit, the 3-bromo substituent becomes the focal point for optimization. This position provides a synthetic vector pointing away from the presumed protein interaction site of the chloroacetamide, allowing for the introduction of new chemical functionalities to improve binding affinity and selectivity.

Palladium-catalyzed cross-coupling reactions are the primary tools for this elaboration:

-

Suzuki Coupling: Reacts the aryl bromide with a boronic acid or ester to form a new carbon-carbon bond, enabling the addition of aryl or heteroaryl groups.

-

Sonogashira Coupling: Couples the aryl bromide with a terminal alkyne, introducing linear rigidity and opportunities for further functionalization.

-

Buchwald-Hartwig Amination: Forms a new carbon-nitrogen bond by reacting the aryl bromide with an amine, allowing for the introduction of diverse amine substituents to probe for hydrogen bonding or ionic interactions.

Caption: Synthetic Elaboration from the Core Scaffold.

Conclusion and Future Outlook

This compound represents more than just a chemical reagent; it is a strategic starting point for innovative drug discovery programs. Its architecture, combining a covalent warhead with a synthetically versatile scaffold, makes it an exceptionally valuable tool for medicinal chemists. By applying the principles of covalent inhibition and fragment-based screening, researchers can utilize this molecule to probe the druggable proteome, identify novel binding pockets, and develop potent and selective therapeutics against a range of challenging disease targets. The methodologies outlined in this guide provide a robust framework for unlocking the full potential of this powerful chemical probe.

References

-

Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The renaissance of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. ([Link])

-

Eranthie, W., et al. (2020). Covalent fragment libraries in drug discovery. Drug Discovery Today, 25(6), 983-996. ([Link])

-

Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition, 55(43), 13408-13429. ([Link])

-

Swinney, D. C. (2013). The role of binding kinetics in drug discovery. Future Medicinal Chemistry, 5(13), 1559-1573. ([Link])

-

Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. ([Link])

-

Schreiber, S. L. (2021). The rise of covalent drugs. Cell, 184(7), 1643-1657. ([Link])

-

Peterson, E. A., & Fesik, S. W. (2017). Covalent fragment-based discovery of inhibitors of the TEAD-YAP interaction. Journal of Medicinal Chemistry, 60(17), 7243-7258. ([Link])

-

Potjewyd, F., et al. (2020). Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. Drug Target Review. ([Link])

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3421-3461. ([Link])

-

Petri, A., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. European Journal of Medicinal Chemistry, 246, 114966. ([Link])

-

Wölfle, M., et al. (2021). Recent Advances in Covalent Drug Discovery. Molecules, 26(21), 6649. ([Link])

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. ([Link])

Sources

- 1. Overview of covalent modifiers in drug development [morressier.com]

- 2. Modeling covalent-modifier drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]

- 4. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C8H7BrClNO | CID 3975522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. irbm.com [irbm.com]

- 11. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Covalent fragment libraries in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Mechanisms of Action of N-(3-bromophenyl)-2-chloroacetamide

Foreword: Unraveling the Therapeutic Potential of a Bifunctional Molecule

N-(3-bromophenyl)-2-chloroacetamide is a synthetic compound that has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realms of antimicrobial and anticancer research.[1][2] Its chemical architecture, featuring a reactive chloroacetamide "warhead" and a substituted phenyl ring, suggests a multifaceted mechanism of action.[2] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical mechanisms through which this compound may exert its biological effects. Drawing upon the established activities of the broader chloroacetamide class of compounds, we will delve into the plausible molecular targets and cellular pathways implicated in its action. The experimental protocols detailed herein are designed to serve as a practical starting point for validating these hypotheses and further elucidating the compound's therapeutic promise.

I. The Chloroacetamide Moiety: An Electrophilic Driver of Biological Activity

The chloroacetamide functional group is the cornerstone of this molecule's reactivity. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom renders the α-carbon electrophilic, making it susceptible to nucleophilic attack by amino acid residues within proteins, most notably the sulfhydryl group of cysteine.[3] This capacity for covalent bond formation is central to the irreversible inhibition of target enzymes and is a recurring theme in the biological activity of chloroacetamide-containing molecules.[3]

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongases: A Primary Hypothesized Mechanism

A well-documented mechanism of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[4] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential components of various cellular structures and signaling molecules. In plants, their disruption leads to catastrophic developmental failure. While less studied in the context of non-herbicidal applications, the enzymes responsible for VLCFA elongation are conserved across species, presenting a plausible target in mammalian cells.

The synthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle catalyzed by a multi-enzyme complex.[5] The initial and rate-limiting step is the condensation of a long-chain acyl-CoA with malonyl-CoA, a reaction catalyzed by VLCFA elongases (VLCFAEs), also known as 3-ketoacyl-CoA synthases (KCS).[5] It is hypothesized that the chloroacetamide moiety of this compound covalently binds to a critical cysteine residue in the active site of VLCFAEs, leading to their irreversible inhibition.[6]

Hypothesized Inhibition of VLCFA Elongase

Caption: Covalent modification of VLCFA elongase by this compound.

Experimental Protocol: In Vitro VLCFA Elongase Inhibition Assay

This protocol is adapted from established methods for assaying VLCFA elongase activity.[4][6][7]

1. Microsome Preparation: a. Homogenize the source tissue (e.g., cancer cell line, rodent liver) in a cold extraction buffer. b. Perform differential centrifugation to isolate the microsomal fraction, which is rich in endoplasmic reticulum. c. Resuspend the microsomal pellet and determine the protein concentration.

2. Elongase Assay: a. Prepare a reaction mixture containing buffer, cofactors (NADPH, NADH), and varying concentrations of this compound or a vehicle control. b. Add the microsomal protein and pre-incubate to allow for inhibitor binding. c. Initiate the reaction by adding an unlabeled acyl-CoA primer (e.g., C18:0-CoA) and a radiolabeled extender, [2-¹⁴C]malonyl-CoA. d. Incubate at 30°C for a defined period (e.g., 30-60 minutes).

3. Product Extraction and Analysis: a. Stop the reaction and hydrolyze the acyl-CoAs to free fatty acids. b. Extract the fatty acids using an organic solvent. c. Separate the fatty acids by chain length using thin-layer chromatography (TLC). d. Visualize and quantify the radiolabeled VLCFA products using autoradiography and liquid scintillation counting.

4. Data Analysis: a. Calculate the rate of malonyl-CoA incorporation for the control and each inhibitor concentration. b. Determine the percent inhibition and calculate the IC₅₀ value.

II. Potential Anticancer Mechanisms of Action

The observation that some chloroacetamide derivatives exhibit anticancer activity, including against cancer stem cells, suggests that their mechanisms of action extend beyond general cytotoxicity.[2] Several plausible theories, centered around the electrophilic nature of the chloroacetamide moiety, can be postulated.

Induction of Ferroptosis through GPX4 Inhibition

Ferroptosis is a form of iron-dependent, non-apoptotic cell death characterized by the accumulation of lipid peroxides.[8] A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), a selenoenzyme that detoxifies lipid hydroperoxides.[9] Some chloroacetamide-containing compounds have been identified as inhibitors of GPX4.[9] It is theorized that the chloroacetamide group of this compound can covalently modify a cysteine residue in or near the active site of GPX4, leading to its inactivation. The resulting accumulation of lipid peroxides would trigger ferroptosis.

Proposed Ferroptosis Induction Pathway

Caption: Inhibition of GPX4 by the compound, leading to ferroptosis.

Disruption of Cellular Redox Homeostasis and Induction of Apoptosis

The electrophilic nature of this compound suggests it could react with other cellular nucleophiles, most notably glutathione (GSH). Depletion of the cellular GSH pool would lead to an increase in reactive oxygen species (ROS) and oxidative stress. This, in turn, can trigger the intrinsic apoptotic pathway through mitochondrial dysfunction and the release of cytochrome c.

The Role of the 3-Bromophenyl Moiety: A Structure-Activity Perspective

The 3-bromophenyl group likely plays a significant role in the molecule's overall biological activity. The bromine atom, being a halogen, increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes.[1] The position of the bromine atom (meta) influences the electronic properties and steric bulk of the phenyl ring, which can affect its binding affinity and selectivity for target proteins. Structure-activity relationship (SAR) studies on related compounds have shown that the nature and position of substituents on the phenyl ring are critical determinants of their anticancer efficacy.[10][11]

III. Experimental Validation of Anticancer Activity

To investigate the potential anticancer effects of this compound, a series of in vitro cellular assays are recommended.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13][14]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

MTT Assay Workflow

Caption: A streamlined workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]

Protocol:

-

Cell Treatment: Treat cells with this compound at concentrations around the IC₅₀ value for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19]

Protocol:

-

Cell Treatment: Treat cells with this compound.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells to allow for DNA staining.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

IV. Concluding Remarks and Future Directions

The mechanistic theories presented in this guide provide a solid foundation for the continued investigation of this compound as a potential therapeutic agent. The electrophilic nature of its chloroacetamide moiety strongly suggests a mechanism involving covalent modification of enzymatic targets. Inhibition of VLCFA elongases and GPX4 are particularly compelling hypotheses that warrant further investigation. The provided experimental protocols offer a clear path forward for validating these theories and characterizing the compound's anticancer and antimicrobial activities. Future research should also focus on comprehensive structure-activity relationship studies to optimize the potency and selectivity of this promising molecular scaffold.

V. References

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

-

Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]

-

UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

-

Springer Nature Experiments. MTT Assay Protocol. [Link]

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

-

PubMed Central. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. [Link]

-

PubMed Central. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. [Link]

-

Wikipedia. Ferroptosis. [Link]

-

PubMed. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. [Link]

-

PubMed. Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo. [Link]

-

PubMed. A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]

-

PubMed Central. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. [Link]

-

PubMed Central. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. [Link]

-

MDPI. A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]

-

PubMed. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. [Link]

-

ResearchGate. The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides. [Link]

-

ResearchGate. The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides. [Link]

-

PubMed. Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. [Link]

-

PubMed Central. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. [Link]

-

PubMed Central. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. [Link]

-

Frontiers. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. [Link]

-

PubMed Central. Tackling functional redundancy of Arabidopsis fatty acid elongase complexes. [Link]

-